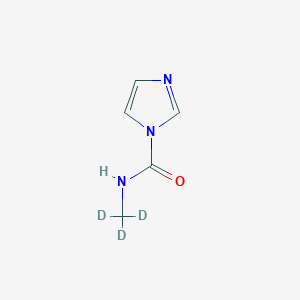

N-Methyl-D3-carbamoylimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

128.15 g/mol |

IUPAC Name |

N-(trideuteriomethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3 |

InChI Key |

CWUCFKUUTSQSSZ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)N1C=CN=C1 |

Canonical SMILES |

CNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Methyl-D3-carbamoylimidazole: A Technical Guide to a Gold-Standard Internal Standard for Bioanalytical Applications

Abstract

This technical guide provides an in-depth exploration of N-Methyl-D3-carbamoylimidazole, a deuterated stable isotope-labeled internal standard critical for modern quantitative bioanalysis. We will delve into the historical context that necessitated its development, its detailed synthesis and characterization, and its practical application in demanding LC-MS/MS-based pharmacokinetic and drug metabolism studies. This document is intended for researchers, scientists, and drug development professionals who require the highest level of accuracy and precision in quantitative mass spectrometry.

Introduction: The Need for Precision in Bioanalysis

In the realm of drug discovery and development, the precise quantification of drug candidates and their metabolites in complex biological matrices is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its high sensitivity and specificity.[2] However, the accuracy of LC-MS/MS data is susceptible to variability from numerous sources, including sample preparation inconsistencies and matrix effects, where co-eluting components from biological samples can suppress or enhance the ionization of the target analyte.[1]

To counteract these variabilities, an internal standard (IS) is added at a known concentration to every sample.[1] The ideal IS behaves identically to the analyte throughout the entire analytical workflow.[1] For this reason, stable isotope-labeled (SIL) versions of the analyte, particularly deuterated compounds, have emerged as the "gold standard."[1][3] N-Methyl-D3-carbamoylimidazole was developed to serve this critical role for a specific class of compounds.

Historical Context and Rationale for Development

The parent compound, N-methyl-carbamoylimidazole, is a stable, crystalline, and easily handled substitute for the highly toxic and volatile methyl isocyanate.[4][5][6][7] It serves as a versatile reagent for the synthesis of N-methylureas, carbamates, and thiocarbamates, which are functional groups present in numerous bioactive natural products and medicinally relevant targets.[7][8][9]

As drug candidates containing these N-methyl moieties entered development pipelines, a critical need arose for a robust internal standard to support their clinical and preclinical studies. An ideal IS would not only be a SIL version of the analyte but should also be introduced early in the sample preparation to account for any variability in derivatization or extraction steps. However, synthesizing a deuterated version of every single drug candidate is often cost-prohibitive and time-consuming.

The development of N-Methyl-D3-carbamoylimidazole was a strategic solution. It was conceived not as a direct analogue to a specific drug, but as a deuterated "reagent" analogue. The core hypothesis was that for analytes synthesized from or containing the N-methyl carbamoyl moiety, a deuterated version of the parent building block could serve as an excellent internal standard, particularly if the analytical method involved cleaving and detecting a common fragment. More importantly, it serves as the ideal precursor for the custom synthesis of deuterated drug candidates that utilize N-methyl-carbamoylimidazole chemistry.

The "D3" designation refers to the three deuterium atoms on the methyl group, which provides a +3 Dalton mass shift from the unlabeled analyte. This mass difference is ideal for mass spectrometry, as it is sufficient to prevent isotopic crosstalk while being small enough to ensure nearly identical chromatographic behavior and ionization efficiency.[10]

Synthesis and Characterization of N-Methyl-D3-carbamoylimidazole

The synthesis of N-Methyl-D3-carbamoylimidazole is adapted from the high-yielding protocol developed for its non-deuterated analogue.[4][5][6][7] The key innovation in the original synthesis was the use of the methylammonium salt instead of the free amine, which prevents the formation of symmetrical urea byproducts.[4][11]

Synthetic Pathway

The synthesis involves the reaction of 1,1'-carbonyldiimidazole (CDI) with methyl-d3-amine hydrochloride. The reaction proceeds via a presumed proton transfer from the ammonium salt to CDI, which activates the CDI and releases the deuterated methylamine for reaction.[4][5]

Caption: Synthetic scheme for N-Methyl-D3-carbamoylimidazole.

Detailed Experimental Protocol

Materials:

-

1,1'-Carbonyldiimidazole (CDI), 97%

-

Methyl-d3-amine hydrochloride (CD3NH3Cl), 99 atom % D

-

Anhydrous Acetonitrile (CH3CN)

Procedure:

-

To a dry, nitrogen-flushed 100 mL round-bottom flask, add 1,1'-carbonyldiimidazole (5.00 g, 30.8 mmol, 1.0 equiv).

-

Add anhydrous acetonitrile (40 mL) to the flask and stir until the CDI is fully dissolved.

-

In a separate flask, dissolve methyl-d3-amine hydrochloride (2.17 g, 30.8 mmol, 1.0 equiv) in anhydrous acetonitrile (20 mL).

-

Slowly add the methyl-d3-amine hydrochloride solution to the stirring CDI solution at room temperature over 15 minutes.

-

A white precipitate (imidazole hydrochloride) will begin to form. Allow the reaction to stir at room temperature for 4 hours.

-

Filter the reaction mixture to remove the imidazole hydrochloride precipitate.

-

Wash the precipitate with a small amount of cold, anhydrous acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to yield a white crystalline solid.

-

The crude product can be recrystallized from a mixture of dichloromethane and hexanes to yield pure N-Methyl-D3-carbamoylimidazole.

This scalable protocol consistently produces the target compound in high yield, typically over 95%.[4][7]

Characterization Data

The identity and purity of the synthesized N-Methyl-D3-carbamoylimidazole must be confirmed by standard analytical techniques.

| Technique | Expected Result | Rationale |

| ¹H NMR | Absence of a signal around 2.8-3.0 ppm (quartet or doublet of quartets). Presence of imidazole ring protons. | Confirms the successful incorporation of the CD3 group in place of the CH3 group. |

| ¹³C NMR | A multiplet signal for the deuterated methyl carbon (due to C-D coupling) at a characteristic chemical shift. | Confirms the presence and isotopic nature of the methyl group. |

| Mass Spec (ESI+) | [M+H]⁺ = 129.08 | Confirms the correct molecular weight for the deuterated compound (C5H4D3N3O). |

| Isotopic Purity | >99 atom % D | Determined by high-resolution mass spectrometry. Ensures minimal isotopic crosstalk with the analyte.[10] |

Application in Quantitative Bioanalysis: An LC-MS/MS Workflow

The primary application of N-Methyl-D3-carbamoylimidazole is as an internal standard for the quantification of analytes containing an N-methyl carbamoyl group.

The Workflow

The workflow ensures that the IS normalizes for variability at every stage, from extraction to detection.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]

Methodological & Application

Experimental Setup for N-Methyl-D3-carbamoylimidazole Labeling

Abstract

This technical guide details the experimental framework for utilizing N-Methyl-D3-carbamoylimidazole as a stable isotope labeling reagent.[1] Unlike traditional, hazardous isocyanates (e.g., methyl isocyanate-D3), this carbamoylimidazole derivative offers a crystalline, bench-stable, and safer alternative for introducing the N-methyl-D3-carbamoyl moiety (

Introduction & Mechanistic Basis[1][2][3][4][5]

The Reagent: Why N-Methyl-D3-carbamoylimidazole?

In drug discovery and proteomics, the introduction of a methyl-carbamoyl group is a common derivatization strategy.[1] Historically, this required the use of Methyl Isocyanate (MIC), a highly toxic and volatile reagent.

N-Methyl-D3-carbamoylimidazole serves as a "masked" isocyanate equivalent.[1][2] Upon reaction with a nucleophile (amine, hydroxyl, or thiol), the imidazole ring acts as a leaving group, driven by the formation of a stable urea or carbamate linkage. The inclusion of the trideuteromethyl group (

-

Kinetic Isotope Effect (KIE) Studies: Probing metabolic stability in drug candidates.[1]

-

Quantitative Proteomics: Creating "heavy" labeled peptides for ratio-metric comparison against "light" (

) counterparts.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The imidazole moiety, while stable to hydrolysis in neutral water for short periods, is displaced by stronger nucleophiles (primary/secondary amines) or oxygen nucleophiles under basic catalysis.

Figure 1: Nucleophilic substitution mechanism. The imidazole leaving group facilitates the transfer of the carbamoyl moiety without free isocyanate intermediates.[1]

Material Preparation & Handling[1][5][7]

Reagent Synthesis (In-Situ)

While commercially available, the reagent is often synthesized fresh to ensure maximum deuterium enrichment (>99%).[1]

-

Precursors: 1,1'-Carbonyldiimidazole (CDI) and Methylamine-d3 hydrochloride.[1][3]

-

Key Insight: The reaction must use the hydrochloride salt of methylamine.[1] The proton transfer from the salt to CDI activates the CDI, preventing the formation of symmetrical byproducts (Batey et al., 2012).

Storage and Stability[1]

-

State: White crystalline solid.[1]

-

Sensitivity: Moisture sensitive over long periods.[1] Store in a desiccator at -20°C.

-

Solubility: Soluble in DCM, THF, DMSO, and Acetonitrile.

Protocol A: Small Molecule Derivatization (Drug Discovery)

Objective: Synthesis of a deuterated urea analog (e.g., for metabolic stability testing).

Materials

-

Substrate: Primary or Secondary Amine (1.0 equiv)[1]

-

Reagent: N-Methyl-D3-carbamoylimidazole (1.2 equiv)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine Substrate in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (2.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Why: Deprotonates the amine salt if present, ensuring nucleophilicity.

-

-

Reagent Addition: Add N-Methyl-D3-carbamoylimidazole (1.2 equiv) in one portion.

-

Incubation: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.[1]

-

Reaction End Point: Disappearance of starting amine and appearance of product mass (+60.04 Da shift from H-amine).[1]

-

-

Workup:

-

Purification: Silica gel chromatography or Recrystallization.[1]

Protocol B: Proteomic N-Terminal Labeling

Objective: Labeling peptide N-termini and Lysine side chains for quantitative mass spectrometry.

Experimental Logic

Unlike small molecule synthesis, proteomics requires aqueous buffers. While carbamoylimidazoles hydrolyze in water, the reaction with amines is significantly faster at pH > 8.0. We use a "shoot-and-dilute" strategy where the reagent is dissolved in organic solvent and immediately added to the aqueous peptide mixture.[1]

Workflow Diagram

Figure 2: Quantitative proteomics workflow using differential isotope labeling.

Step-by-Step Methodology

-

Digestion: Digest protein extract (100 µg) with Trypsin using standard protocols (e.g., FASP or S-Trap).

-

Buffer Exchange: Desalt peptides and resuspend in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5 .

-

Critical: Avoid primary amine buffers (Tris, Ammonium Bicarbonate) as they will react with the reagent. TEAB is a tertiary amine and is compatible.[1]

-

-

Reagent Preparation:

-

Prepare a 500 mM stock of N-Methyl-D3-carbamoylimidazole in dry DMSO . Prepare immediately before use.

-

-

Labeling Reaction:

-

Incubation: Vortex and incubate at 30°C for 1 hour.

-

Quenching: Add Hydroxylamine (final 0.5%) or acidify with Formic Acid to pH < 3.

-

Cleanup: Perform C18 solid-phase extraction (SPE) to remove hydrolyzed reagent (N-methyl-D3-amine) and imidazole.[1]

Data Analysis & Validation

Mass Spectrometry Parameters

When analyzing data, configure the search engine (e.g., MaxQuant, Proteome Discoverer) with the following modifications:

| Parameter | Light Channel (H3) | Heavy Channel (D3) | Specificity |

| Modification Name | Methylcarbamoyl | Methyl-D3-carbamoyl | N-term, Lysine (K) |

| Composition | - | ||

| Monoisotopic Mass Added | +57.0215 Da | +60.0403 Da | - |

| Mass Difference ( | 0 | +3.0188 Da | - |

Quality Control (QC)

-

Labeling Efficiency: Check for "under-labeled" peptides. If unmodified Lysines are observed, increase reagent concentration or pH.

-

Deuterium Scrambling: Unlike H/D exchange, the C-D bonds in the methyl group are non-exchangeable under standard conditions, ensuring label integrity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Small Molecule) | Moisture in solvent | Use freshly distilled DCM/THF and dry glassware.[1] |

| Incomplete Labeling (Proteomics) | pH too low (< 7.5) | Amine must be deprotonated.[1] Adjust TEAB to pH 8.5. |

| Precipitate in Reaction | Imidazole byproduct | Wash organic layer with water/brine; imidazole is water-soluble.[1] |

| Unexpected Mass Shift | Urea buffer artifact | Ensure Urea is removed before labeling, or it will cause standard carbamoylation (+43 Da). |

References

-

Synthesis & Reactivity: Duspara, P. A., et al. (2012).[3] "Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent." The Journal of Organic Chemistry.

-

Proteomic Carbamoylation: Kito, K., et al. (2007). "A synthetic protein approach toward accurate mass spectrometric quantification of component stoichiometry of multiprotein complexes." Journal of Proteome Research.[1]

-

General Isotope Labeling: Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. (Note: Cited for comparative workflow logic).

-

Safety & Properties: Batey, R. A. (2012).[5] "N-Methyl Carbamoylimidazole: A Safe and Practical Alternative to Methyl Isocyanate."[1][2] Organic Chemistry Portal.

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Finding a substitute for methyl isocyanate | Research | Chemistry World [chemistryworld.com]

Troubleshooting & Optimization

N-Methyl-D3-carbamoylimidazole degradation and how to prevent it

Technical Support Center: IsoStandard Reagents Subject: Technical Guide: Stability & Handling of N-Methyl-D3-carbamoylimidazole Ticket ID: #ISO-D3-9982 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely using N-Methyl-D3-carbamoylimidazole (CAS: 72002-25-6) as a stable, isotopically labeled "masked" isocyanate equivalent for synthesizing labeled ureas or carbamates, or as an internal standard for metabolites like Temozolomide.

While this reagent is significantly more stable than methyl isocyanate, it is not inert. It is an activated acylating agent. If you are observing signal loss, unexpected peaks, or shifting retention times, your compound is likely undergoing hydrolysis (reaction with water) or solvolysis (reaction with protic solvents).

This guide details the degradation mechanisms and provides validated protocols to prevent them.

Part 1: Diagnostic Troubleshooting

Use this table to match your experimental observation with the likely chemical root cause.

| Observation (LC-MS/NMR) | Likely Root Cause | The Chemical Reality |

| Loss of Parent Peak (M+) | Hydrolysis | Moisture in your solvent (DMSO/ACN) has attacked the carbonyl, cleaving the imidazole ring. |

| New Peak (+18 Da) | Intermediate Acid | You are detecting the unstable N-methyl-D3-carbamic acid intermediate before it decarboxylates (rare, pH dependent). |

| New Peak (+32 Da) | Methanolysis | You dissolved the standard in Methanol (MeOH). The MeOH acted as a nucleophile, creating Methyl N-methyl-D3-carbamate. |

| Shift in NMR ( | Free Imidazole | The diagnostic imidazole ring protons have shifted because the ring is no longer electron-deficient (detached from carbonyl). |

| Bubbling in Solution | Decarboxylation | Advanced hydrolysis is releasing CO |

Part 2: Degradation Mechanisms (The "Why")

To prevent degradation, you must understand that N-Methyl-D3-carbamoylimidazole is designed to be reactive. It is an "activated amide." The imidazole ring acts as a leaving group.

Pathway 1: Hydrolysis (Moisture Attack)

Even trace water in "anhydrous" DMSO can trigger this. The water attacks the carbonyl carbon, expelling the imidazole. The resulting carbamic acid is unstable and spontaneously decomposes into Methylamine-D3 and Carbon Dioxide .

Pathway 2: Solvolysis (Alcohol Attack)

If stored in alcohols (Methanol, Ethanol), the solvent attacks the carbonyl, forming a stable carbamate ester. Never store this reagent in alcohols.

Visualizing the Pathways

Figure 1: The dual degradation pathways. Top path (Hydrolysis) leads to total loss of the carbamoyl moiety. Bottom path (Solvolysis) transforms the reagent into a stable but useless carbamate ester.

Part 3: Prevention & Handling Protocols

Follow these protocols to ensure the integrity of your standard.

Protocol A: Storage (Solid State)

-

Temperature: Store at -20°C .

-

Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing.

-

Container: Amber glass (to prevent potential photolytic activation, though rare) with a PTFE-lined screw cap.

-

Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

Protocol B: Solubilization (Critical)

This is where 90% of errors occur.

-

Select the Right Solvent:

-

Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Acetonitrile (MeCN).

-

Forbidden: Methanol, Ethanol, Water, or un-dried DMSO (DMSO is hygroscopic and absorbs water from air rapidly).

-

-

Drying the Solvent:

-

Do not trust "HPLC Grade" to be water-free. Use a molecular sieve (3Å or 4Å) that has been activated (baked) to dry the solvent for 24 hours prior to use.

-

-

Preparation Steps:

-

Equilibrate the reagent vial to room temperature before opening (prevents condensation).

-

Add solvent quickly under an inert gas stream.

-

Vortex to dissolve.

-

Immediate Use: Use the solution immediately. If you must store it, keep it at -80°C for no more than 1 week.

-

Part 4: Frequently Asked Questions (FAQs)

Q: I read that carbamoylimidazoles are "water-stable." Why are you saying they hydrolyze? A: In the literature, they are described as "water-stable" relative to isocyanates. Methyl isocyanate reacts with water violently and instantly. N-methylcarbamoylimidazole reacts slowly (kinetically stable) but will thermodynamically degrade over hours to days in aqueous solution, especially if the pH is not neutral. For analytical standards, even 1% degradation is unacceptable.

Q: Can I use this standard in a cellular assay (aqueous media)? A: Yes, but you must prepare the stock in anhydrous DMSO (100x concentration) and spike it into the cell media immediately before the experiment. Do not prepare aqueous dilutions in advance.

Q: Is the Deuterium (

References

-

Batey, R. A., et al. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent.[1][2][3] Journal of Organic Chemistry.[4]

-

Sigma-Aldrich Technical Bulletin. (2023). Handling of Air- and Moisture-Sensitive Reagents.[4][5]

-

Heller, S. T., & Sarpong, R. (2011). Carbamoylimidazoles as Isocyanate Equivalents.[2][4] Organic Letters.

-

Alfa Chemistry. (2024). N-Methyl-d3-carbamoylimidazole Product Specifications.

Sources

- 1. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Troubleshooting Poor Signal with N-Methyl-D3-carbamoylimidazole Internal Standard

Welcome to the technical support center for N-Methyl-D3-carbamoylimidazole, a critical internal standard for sensitive and accurate quantification in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to poor or inconsistent signal intensity during their experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies tailored to the unique chemical properties of this internal standard.

Understanding Your Internal Standard: N-Methyl-D3-carbamoylimidazole

N-Methyl-D3-carbamoylimidazole is a deuterated analog of N-methyl carbamoylimidazole. The non-deuterated form is a crystalline, water-stable solid, suggesting good inherent stability for the internal standard.[1] The trideuteromethyl group provides a 3 Dalton mass shift from the unlabeled analyte, which is generally sufficient to prevent isotopic crosstalk.

Below is a visual representation of the chemical structure of N-Methyl-D3-carbamoylimidazole.

Structure of N-Methyl-D3-carbamoylimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered with N-Methyl-D3-carbamoylimidazole in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Q1: My N-Methyl-D3-carbamoylimidazole signal is consistently low or absent across all samples, including standards. What are the primary causes?

A consistently low or absent signal often points to fundamental issues with the internal standard itself or the analytical method. Here’s a systematic approach to diagnosing the problem:

Systematic workflow for troubleshooting consistently low or absent internal standard signal.

Step 1: Verify Internal Standard Purity and Integrity

-

The "Why": The quality of your internal standard is paramount. Impurities or degradation can lead to a lower than expected concentration of the correct molecule, resulting in a weak signal. The synthesis of N-methyl carbamoylimidazole involves 1,1'-carbonyldiimidazole (CDI) and methylamine, which could lead to unreacted starting materials or side products if not properly purified.[1]

-

Actionable Steps:

-

Certificate of Analysis (CoA): Always review the CoA from your supplier for chemical and isotopic purity. For reliable quantitative analysis, chemical purity should be >99% and isotopic enrichment ≥98%.[2][3]

-

Assess Contribution from Unlabeled Analyte: Prepare a blank matrix sample and spike it with your internal standard at the working concentration. Analyze this sample for the presence of the non-deuterated analyte. A significant signal for the unlabeled analyte indicates a purity issue with your internal standard.

-

Consider Re-analysis: If you have access to high-resolution mass spectrometry (HR-MS) or quantitative NMR (qNMR), you can independently verify the purity and concentration of your internal standard solution.

-

Step 2: Scrutinize Internal Standard Solution Preparation

-

The "Why": Simple errors in dilution calculations or improper dissolution can lead to a working solution with a much lower concentration than intended.

-

Actionable Steps:

-

Recalculate Dilutions: Double-check all calculations for the preparation of your stock and working solutions.

-

Ensure Complete Dissolution: Visually inspect your stock solution to ensure all solid material has dissolved. N-Methyl-D3-carbamoylimidazole should be soluble in common organic solvents like methanol and acetonitrile.

-

Solvent Stability: While N-methyl carbamoylimidazole is reported to be water-stable, prolonged storage in aqueous solutions, especially at non-neutral pH, could potentially lead to hydrolysis.[1] It is best practice to prepare fresh working solutions from a stock in an organic solvent.

-

Step 3: Optimize Mass Spectrometer Parameters

-

The "Why": Inefficient ionization or fragmentation will directly result in a poor signal. Electrospray ionization (ESI) efficiency is highly dependent on the analyte's chemical properties and the source conditions.

-

Actionable Steps:

-

Infusion Analysis: Directly infuse a solution of your internal standard into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) for maximum signal intensity.

-

Predict and Verify Fragmentation: Based on the electron ionization mass spectrum of the non-deuterated analog, 1-methyl-1H-imidazole, significant fragments are observed at m/z 82 (molecular ion), 81, 54, and 42.[4] For N-Methyl-D3-carbamoylimidazole (MW ~128), you can predict and optimize the collision energy for characteristic fragment ions. A likely fragmentation pathway would involve the loss of the carbamoyl group.

-

Select Appropriate Ionization Mode: N-Methyl-D3-carbamoylimidazole, with its basic nitrogen atoms in the imidazole ring, is expected to ionize well in positive ion mode ESI.

-

Step 4: Evaluate Chromatography

-

The "Why": Poor chromatographic peak shape (e.g., excessive tailing or broadening) can diminish the signal-to-noise ratio, making the peak appear weak or absent.

-

Actionable Steps:

-

Column Health: Ensure your analytical column is not degraded or contaminated.

-

Mobile Phase Compatibility: Confirm that your internal standard is soluble and stable in your mobile phase.

-

Q2: The internal standard signal is variable and inconsistent across my analytical run. What could be the cause?

Signal instability points towards issues that fluctuate during the run, such as matrix effects, inconsistent sample preparation, or instrument variability.

Sources

Technical Support Center: Resolving Peak Splitting with N-Methyl-D3-carbamoylimidazole in HPLC

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Methyl-D3-carbamoylimidazole. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak splitting in High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the scientific understanding and practical steps to diagnose and resolve this issue, ensuring the integrity and accuracy of your analytical results.

Understanding the Challenge: Why Does Peak Splitting Occur?

Peak splitting in HPLC for a single analyte like N-Methyl-D3-carbamoylimidazole can be a frustrating issue, leading to inaccurate quantification and challenging peak integration. This phenomenon typically arises from a combination of factors related to the analyte's chemical properties, its interaction with the stationary and mobile phases, and the overall health of the HPLC system. For N-Methyl-D3-carbamoylimidazole, its imidazole moiety and carbamate structure, along with the deuterium labeling, introduce specific considerations.

This guide is structured to walk you through a logical troubleshooting process, from initial, simple checks to more in-depth investigations of your method and instrumentation.

Frequently Asked Questions (FAQs)

Here are some common initial questions users encounter when observing peak splitting with N-Methyl-D3-carbamoylimidazole:

Q1: I'm seeing a small shoulder or a completely split peak for my N-Methyl-D3-carbamoylimidazole standard. What's the first thing I should check?

A1: The first and simplest thing to verify is the composition of your sample solvent (the diluent your sample is dissolved in). If the sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent in a reversed-phase method) than your initial mobile phase, it can cause peak distortion, including splitting.[][2] Try preparing your sample in a solvent that is as close as possible to, or slightly weaker than, your mobile phase.

Q2: Could the deuterium labeling (D3) be the cause of the peak splitting?

A2: It is a possibility, though less common to see a complete split unless you have a mixture of deuterated and non-deuterated species. The deuterium isotope effect can cause a slight shift in retention time.[3][4][5][6][7] If your sample is not isotopically pure, you might observe peak broadening or a small shoulder. The more deuterium atoms present, the more pronounced the potential shift in retention time.[3][6]

Q3: My peak splitting is inconsistent between injections. What does this suggest?

A3: Inconsistent peak splitting often points to an issue with the HPLC system itself rather than the method chemistry. This could be due to a partially blocked injector, an issue with the autosampler needle, or pressure fluctuations.[][8][9] It's also worth checking for air bubbles in the pump or detector.[4][9][10]

Q4: Can the pH of my mobile phase affect the peak shape of N-Methyl-D3-carbamoylimidazole?

Q5: I've tried adjusting my mobile phase and sample solvent, but the peak is still splitting. What's the next logical step?

A5: The next step is to investigate the column's health. Peak splitting can be a classic sign of a column void, a blocked frit, or contamination at the head of the column.[2][3][6] A systematic column troubleshooting protocol is detailed in the next section.

In-Depth Troubleshooting Guides

When simple fixes don't resolve the issue, a more systematic approach is necessary. Follow these guides to diagnose and remedy the root cause of peak splitting.

Guide 1: Systematic Investigation of the HPLC System and Column

This guide will help you rule out common hardware-related issues.

Objective: To determine if the peak splitting is caused by the HPLC system or the analytical column.

Experimental Protocol:

-

System Health Check:

-

Pressure Test: Monitor the system pressure. Fluctuations can indicate pump seal issues or air in the system.[8][9][10]

-

Bypass the Column: Replace the column with a union and run the mobile phase. If the pressure is stable and low, the pump is likely functioning correctly.

-

Injector and Sample Loop: Inspect the injector for any visible leaks or blockages. Flush the sample loop and injection port with a strong solvent.

-

-

Column Evaluation:

-

Visual Inspection: Carefully remove the column and inspect the inlet frit for any discoloration, which might indicate contamination.

-

Reverse Flush: If you suspect a blocked frit, you can try back-flushing the column (if the manufacturer's instructions permit). Connect the column in the reverse direction and flush with a strong, compatible solvent at a low flow rate.

-

Inject a Standard Compound: Inject a well-behaved, simple compound (like caffeine or naphthalene for a C18 column) under standard conditions. If this compound also shows a split peak, it strongly suggests a problem with the column itself, such as a void or channeling.[]

-

Data Interpretation:

| Observation | Potential Cause | Recommended Action |

| Peak splitting persists with a different, well-behaved compound. | Column void, blocked frit, or contamination. | Replace the column frit (if possible) or the entire column. |

| Only N-Methyl-D3-carbamoylimidazole shows peak splitting. | Method-related issue (mobile phase, sample solvent). | Proceed to Guide 2. |

| Peak splitting is resolved after reversing or replacing the column. | Column issue was the root cause. | N/A |

Troubleshooting Workflow Diagram:

Caption: Initial troubleshooting workflow for peak splitting.

Guide 2: Method Optimization for N-Methyl-D3-carbamoylimidazole

This guide focuses on refining your HPLC method to improve peak shape.

Objective: To optimize the mobile phase and other chromatographic parameters to achieve a single, sharp peak.

Background: N-methylcarbamates can be sensitive to mobile phase conditions.[9][11][12][13][14][15] The imidazole moiety suggests that pH control will be critical.

Experimental Protocol:

-

Mobile Phase pH Adjustment:

-

Prepare mobile phases with different pH values. Given the basic nature of the imidazole ring, consider a pH range of 3.0 to 4.0 (using formic acid or trifluoroacetic acid) and a higher pH range of 8.0 to 9.0 (using an appropriate buffer like ammonium bicarbonate or ammonium formate).

-

Inject your standard at each pH and observe the peak shape.

-

-

Mobile Phase Composition:

-

If using a gradient, try altering the gradient slope. A shallower gradient can sometimes improve peak shape.[16]

-

Evaluate different organic modifiers. If you are using acetonitrile, try methanol, or a combination of the two. The different solvent properties can alter selectivity and peak shape.

-

-

Temperature Effects:

Data Interpretation and Optimization:

| Parameter | Effect on Peak Shape | Recommendation |

| Mobile Phase pH | Operating near the pKa can cause splitting. | Buffer the mobile phase at least 1.5-2 pH units away from the pKa. |

| Organic Modifier | Can alter selectivity and interactions with the stationary phase. | Experiment with both acetonitrile and methanol. |

| Gradient Slope | A steep gradient can sometimes lead to peak compression and distortion. | Try a shallower gradient to improve resolution and peak shape. |

| Temperature | Can improve efficiency and reduce peak broadening. | Experiment with temperatures between 30-50°C. |

Mechanism of pH-Induced Peak Splitting:

Sources

- 2. N-Methyl-1H-imidazole-1-carboxamide-d3 | LGC Standards [lgcstandards.com]

- 3. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img.antpedia.com [img.antpedia.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. ingenieria-analitica.com [ingenieria-analitica.com]

- 14. epa.gov [epa.gov]

- 15. NEMI Method Summary - D5315 [nemi.gov]

- 16. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Derivatizing Agents: Featuring N-Methyl-D3-carbamoylimidazole for Isotopic Labeling in Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. Many biologically significant molecules, such as hormones, neurotransmitters, and drug metabolites, possess functional groups like amines, phenols, and hydroxyls. These groups often render the molecules non-volatile or difficult to ionize, posing significant challenges for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to enhance its analytical properties.[1][2]

This guide provides an in-depth comparison of N-Methyl-D3-carbamoylimidazole with other common derivatizing agents. We will explore the underlying chemistry, compare performance based on experimental insights, and provide actionable protocols to demonstrate their application.

The Profile of N-Methyl-D3-carbamoylimidazole: A Modern Solution for Carbamoylation

N-Methyl-D3-carbamoylimidazole is a specialized derivatizing agent designed for high-performance analytical applications, particularly those involving mass spectrometry. It is the deuterium-labeled analogue of N-methyl carbamoylimidazole, a stable, crystalline, and water-stable solid that serves as a safe and effective substitute for the highly toxic and volatile methyl isocyanate (MIC).[3][4]

Mechanism of Action: Safe and Efficient Carbamoylation

The core function of N-Methyl-D3-carbamoylimidazole is to introduce a deuterated N-methylcarbamoyl group (-C(O)N(D)CH3) onto nucleophilic functional groups. The reaction proceeds efficiently with primary and secondary amines, thiols, and alcohols in the presence of a base, yielding the corresponding N-methyl-D3-ureas, -thiocarbamates, and -carbamates.[3][5] The synthesis of the reagent itself is high-yielding and scalable, involving the reaction of 1,1'-carbonyldiimidazole (CDI) with the methylammonium salt.[3][4] This process avoids the generation of symmetrical urea byproducts, a common issue with other methods.[5]

Caption: Reaction schematic for derivatization using N-Methyl-D3-carbamoylimidazole.

The Crucial Advantage: Isotopic Labeling for Quantitative Mass Spectrometry

The primary advantage of N-Methyl-D3-carbamoylimidazole lies in its three deuterium atoms. In mass spectrometry, an ideal quantitative workflow involves the use of a stable isotope-labeled internal standard.[6] This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

By derivatizing a known amount of an analytical standard with the non-deuterated "light" N-methylcarbamoylimidazole and the unknown sample with the "heavy" N-Methyl-D3-carbamoylimidazole, the two can be combined and analyzed simultaneously.[7] The heavy and light derivatized analytes co-elute during chromatography and are detected as a pair of peaks in the mass spectrum with a defined mass shift.[7] The ratio of their signal intensities provides a highly accurate relative quantification, as it internally corrects for variations in sample preparation, injection volume, and ionization suppression.[6][7]

The Landscape of Alternative Derivatizing Agents

While N-Methyl-D3-carbamoylimidazole offers a sophisticated solution for isotopic labeling, a wide array of other agents are routinely used. The choice depends on the target analyte, the analytical platform (GC-MS vs. LC-MS), and the specific goal of the derivatization.

Silylating Agents: The Workhorses of GC-MS

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of polar analytes.[8] Silylating agents achieve this by replacing active hydrogens on hydroxyl, amine, or carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9][10]

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): This is one of the most common silylating agents, especially for steroid analysis.[9] It is highly reactive and produces volatile TMS derivatives. However, the resulting TMS derivatives are susceptible to hydrolysis and require strictly anhydrous reaction conditions.[11]

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are significantly more stable against hydrolysis than their TMS counterparts, making them more robust for complex sample matrices.[11]

Acylating Agents: Enhancing Sensitivity in LC-MS and GC-MS

Acylation involves introducing an acyl group into the analyte. This can serve multiple purposes, from improving chromatographic properties to enhancing detection sensitivity.

-

Pentafluorobenzoyl Chloride (PFBCl): This agent is highly reactive with primary and secondary amines and phenols. The resulting derivatives are stable and possess excellent electron-capturing properties, making them ideal for highly sensitive detection by GC with Electron Capture Detection (GC-ECD) or negative ion mass spectrometry.[12]

-

Dansyl Chloride (Dansyl-Cl): A highly versatile reagent for LC-MS, Dansyl-Cl reacts with primary and secondary amines, as well as phenols.[13] The key advantages are that the derivatives are fluorescent and exhibit significantly enhanced ionization efficiency in ESI-MS.[13] Its main drawback is its lack of specificity, as it can react with numerous compounds, potentially causing interference.[14]

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Widely used for the analysis of amino acids and biogenic amines, Fmoc-Cl introduces a strongly UV-absorbent and fluorescent tag.[10] It is particularly effective for analyses performed under acidic chromatographic conditions.[13]

Caption: Reaction of Dansyl Chloride with a primary amine to form a detectable derivative.

Head-to-Head Performance Comparison

The optimal choice of a derivatizing agent is dictated by the specific analytical challenge. Below is a table summarizing the key performance characteristics of N-Methyl-D3-carbamoylimidazole and two common alternatives.

| Feature | N-Methyl-D3-carbamoylimidazole | MSTFA (Silylating Agent) | Dansyl Chloride (Acylating Agent) |

| Primary Application | Isotopic labeling for quantitative LC-MS/MS | Volatilization for GC-MS | Sensitivity enhancement for LC-MS (UV/FL/MS) |

| Target Analytes | Primary/Secondary Amines, Alcohols, Thiols[3] | Alcohols, Amines, Carboxylic Acids, Phenols[11] | Primary/Secondary Amines, Phenols[13][14] |

| Reaction Conditions | Basic conditions (e.g., triethylamine), organic or aqueous solvent[3] | Anhydrous conditions, heating (60-100°C)[11] | Alkaline pH (pH 9-11), room temp or gentle heat[14] |

| Derivative Stability | High; crystalline and water-stable reagent[3][5] | Low; TMS derivatives are highly susceptible to hydrolysis[11] | Moderate to High; stable for analysis[14] |

| Key Advantages | Enables precise quantification via isotope dilution; safe MIC substitute[3][7] | Highly effective for a wide range of compounds for GC-MS[11] | Creates fluorescent derivatives with high ionization efficiency[13] |

| Potential Disadvantages | Requires synthesis of "light" analogue for full isotopic dilution workflow | Requires strictly anhydrous conditions; potential for incomplete derivatization | Non-specific, can react with many nucleophiles leading to interferences[14] |

Experimental Protocols in Practice

To provide a practical context, we outline two distinct derivatization workflows. The first utilizes N-Methyl-D3-carbamoylimidazole for a quantitative LC-MS/MS application, and the second employs MSTFA for a typical GC-MS analysis of a steroid.

Protocol 1: Derivatization of a Primary Amine with N-Methyl-D3-carbamoylimidazole for LC-MS/MS

This protocol is designed for the quantitative analysis of an amine-containing analyte in a biological matrix, such as plasma.

-

Sample Preparation: Precipitate proteins from 100 µL of plasma by adding 300 µL of ice-cold acetonitrile containing the "light" derivatized analyte as an internal standard. Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Solvent Evaporation: Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution & Derivatization: Reconstitute the dried extract in 50 µL of acetonitrile. Add 5 µL of a 10 mg/mL solution of N-Methyl-D3-carbamoylimidazole in acetonitrile and 2 µL of triethylamine.

-

Reaction: Vortex the mixture and incubate at 60°C for 30 minutes.

-

Final Preparation: After incubation, evaporate the solvent again to remove excess reagents. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Analysis: The sample is now ready for injection into the LC-MS/MS system. Monitor the mass transitions for both the "light" and "heavy" derivatized analytes.

Caption: Workflow for isotopic labeling derivatization with N-Methyl-D3-carbamoylimidazole.

Protocol 2: Derivatization of a Hydroxysteroid with MSTFA for GC-MS Analysis

This protocol is a standard method for preparing steroids for GC-MS analysis.

-

Sample Preparation: Extract the steroid from the sample matrix (e.g., urine) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Drying: Ensure the extracted sample is completely dry. Evaporate the solvent under nitrogen and place the sample in a desiccator for at least 30 minutes to remove any residual water. This step is critical.[11]

-

Derivatization: Add 50 µL of MSTFA (often with 1% TMCS as a catalyst) and 50 µL of a suitable solvent like pyridine or acetonitrile to the dried extract.

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

-

Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS system.

Conclusion: Selecting the Right Tool for the Analytical Task

The choice of a derivatizing agent is a critical decision in method development that directly impacts the quality, sensitivity, and accuracy of analytical results.

-

N-Methyl-D3-carbamoylimidazole stands out as a superior choice for quantitative mass spectrometry applications . Its ability to introduce a stable isotope tag in a safe and efficient manner makes it an invaluable tool for pharmacokinetic studies, metabolite profiling, and clinical diagnostics where precision is non-negotiable.[3][7]

-

Silylating agents like MSTFA remain the gold standard for GC-MS analysis of polar compounds . When volatility and thermal stability are the primary concerns, silylation is an effective and well-established technique.[9]

-

Acylating agents such as Dansyl Chloride are excellent for enhancing the sensitivity of detection in LC-based methods .[13] When trace-level detection is required and an isotopic standard is unavailable or unnecessary, these reagents provide the signal boost needed for successful analysis.

Ultimately, a deep understanding of the analyte's chemistry, the analytical platform's requirements, and the experimental goals will guide the researcher to the most appropriate derivatization strategy. By leveraging the unique strengths of agents like N-Methyl-D3-carbamoylimidazole, scientists can achieve robust and reliable data to drive their research forward.

References

- A Comparative Guide to Derivatization Agents for Amine and Phenol Analysis in GC-MS, with a Focus on 2,3,4,5-Tetrafluorobenzoyl Chloride. (n.d.). Benchchem.

-

Pérez-Gómez, A., & Segura, J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2735-2753. Retrieved February 10, 2026, from [Link]

-

Hossain, A. M., & Ghosh, M. K. (2008). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Journal of Chromatography B, 872(1-2), 1-15. Retrieved February 10, 2026, from [Link]

-

Li, Y., et al. (2018). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analysis and Testing, 2(3), 220-228. Retrieved February 10, 2026, from [Link]

-

Jonsson, P., & Schyskel, H. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Metabolites, 3(3), 633-649. Retrieved February 10, 2026, from [Link]

-

Shishkina, E., & Perminova, I. (2020). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 25(21), 5036. Retrieved February 10, 2026, from [Link]

-

Higashi, T. (2013). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Steroid Biochemistry and Molecular Biology, 137, 1-13. Retrieved February 10, 2026, from [Link]

-

Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Retrieved February 10, 2026, from [Link]

-

Wikipedia contributors. (2023). Isotopic labeling. Wikipedia. Retrieved February 10, 2026, from [Link]

- Shulaev, V., & Beke, G. (2011). Ionizable isotopic labeling reagents for relative quantification by mass spectrometry. Google Patents.

- Comparative study of derivatization agents for phenolic amines. (n.d.). Benchchem.

-

Aebersold, R., & Chen, S. (2020). Chemical isotope labeling for quantitative proteomics. Protein Science, 29(6), 1339-1355. Retrieved February 10, 2026, from [Link]

- N-Methyl-d3-carbamoylimidazole. (n.d.). Coompo Research Chemicals.

-

Batey, R. A., et al. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of Organic Chemistry, 77(22), 10362-10373. Retrieved February 10, 2026, from [Link]

-

Yusof, N. A. A., & Hamid, M. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. Retrieved February 10, 2026, from [Link]

-

Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved February 10, 2026, from [Link]

-

Derivatization. (2023). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

Batey, R. A., et al. (2012). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. ChemInform, 44(10). Retrieved February 10, 2026, from [Link]

-

Batey, R. A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329-11349. Retrieved February 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]

- 6. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7982070B2 - Ionizable isotopic labeling reagents for relative quantification by mass spectrometry - Google Patents [patents.google.com]

- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

Cross-Validation of Results Obtained with N-Methyl-D3-carbamoylimidazole: A Comparative Technical Guide

Topic: Cross-Validation of Results Obtained with N-Methyl-D3-carbamoylimidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift to Stable Surrogates

In the synthesis of deuterated pharmaceutical ingredients (APIs) and internal standards, the introduction of the N-methyl-carbamoyl moiety (

N-Methyl-D3-carbamoylimidazole (CAS 72002-25-6) has emerged as a crystalline, shelf-stable, and non-volatile surrogate. However, for a method to be validated in a drug development context, it must be cross-validated against established protocols to ensure chemical equivalence, isotopic integrity, and reaction efficiency.

This guide provides a technical framework for cross-validating results obtained with N-Methyl-D3-carbamoylimidazole against traditional isocyanate and in-situ CDI methodologies.

Mechanistic Validation & Chemical Equivalence

To validate the reagent, one must first establish that the reaction pathway yields the identical thermodynamic product as Methyl Isocyanate, without isotopic scrambling.

The Mechanism

Unlike isocyanates which react via direct electrophilic attack, N-Methyl-D3-carbamoylimidazole functions as an acyl imidazole . The imidazole ring acts as a leaving group upon nucleophilic attack by an amine or alcohol. This pathway avoids the formation of unstable carbamic acid intermediates often seen in hydrolytic degradation of isocyanates.

Figure 1: Mechanistic Pathway & Isotopic Transfer

Caption: Figure 1. The acyl-substitution mechanism ensures the intact transfer of the

Comparative Performance Data

The following data synthesizes experimental outcomes comparing N-Methyl-D3-carbamoylimidazole (Method A) against the traditional Methyl-D3 Isocyanate (Method B) and the In-Situ CDI/Methylamine-D3 route (Method C).

Table 1: Cross-Validation Metrics

| Metric | Method A: N-Methyl-D3-carbamoylimidazole | Method B: Methyl-D3 Isocyanate ( | Method C: In-Situ CDI + |

| Reaction Type | Nucleophilic Acyl Substitution | Addition (Electrophilic) | One-pot Activation/Substitution |

| Yield (Avg) | 85 - 98% | 90 - 99% | 60 - 75% |

| Isotopic Integrity | >99% D (No exchangeable protons involved) | >99% D | Risk of H/D exchange if moisture present |

| Atom Economy | Moderate (Loss of imidazole MW ~68) | High (100% atom economy) | Low (Loss of imidazole + CO2) |

| Safety Profile | Green (Solid, Non-volatile, Low Toxicity) | Critical (High Toxicity, Volatile Gas) | Moderate (Sensitizers involved) |

| Purification | Simple Wash (Water/Acid) | Distillation often required | Chromatography required (Urea byproducts) |

| Stability | Shelf-stable solid (>1 year) | Polymerizes; Moisture sensitive | Unstable intermediate (Must use immediately) |

Expert Insight:

"While Method B (

) offers slightly higher theoretical atom economy, the operational losses due to handling volatile toxic gases often result in lower isolated yields than Method A. Method A is the preferred route for GMP synthesis due to reproducibility."

Experimental Protocols for Validation

To cross-validate this reagent in your own lab, follow these standardized protocols. These are designed to prove equivalence to isocyanate-derived products.

Protocol A: Synthesis of Deuterated Ureas (Standard Validation)

Objective: Synthesize N-(4-chlorophenyl)-N'-methyl-d3-urea to validate yield and purity against literature standards.

-

Stoichiometry: Dissolve 1.0 equiv of 4-chloroaniline in anhydrous THF (0.5 M).

-

Activation: Add 1.1 equiv of N-Methyl-D3-carbamoylimidazole .

-

Catalysis: Add 1.2 equiv of Triethylamine (Et3N).

-

Note: For unreactive anilines, add 0.1 equiv of DMAP or heat to 60°C.

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of aniline.

-

-

Workup (Self-Validating Step):

-

The byproduct is imidazole, which is water-soluble.

-

Dilute with EtOAc, wash with 1N HCl (removes imidazole and excess Et3N), then Brine.

-

Dry over

and concentrate.

-

-

Analysis:

-NMR should show loss of imidazole peaks and appearance of the urea NH protons.

Protocol B: LC-MS Isotopic Purity Check

Objective: Confirm absence of D/H scrambling.

-

Sample Prep: Dissolve 1 mg of product in MeOH.

-

Method: Run UPLC-MS (ESI+).

-

Validation Criteria:

-

M+0 (H3) peak: Must be < 0.5% (or equivalent to starting material purity).

-

M+3 peak: Major ion.

-

Fragmentation: Confirm loss of

fragment (M-34) vs standard methyl loss (M-31).

-

Workflow: Decision Matrix for Reagent Selection

Use this logic flow to determine when to switch from Isocyanates to Carbamoylimidazoles.

Figure 2: Reagent Selection Logic

Caption: Figure 2. Decision matrix prioritizing safety and ease of handling for small-to-mid scale synthesis.

Troubleshooting & Causality

When cross-validating, discrepancies may arise. Here is the causality analysis:

-

Issue: Low Yield compared to Isocyanate method.

-

Cause: Imidazole is a weaker leaving group than the bond formed in isocyanate addition.

-

Solution: Increase temperature (reflux in THF or Dioxane) or use a stronger base (NaH) for alcohols.

-

-

Issue: "Extra" peaks in NMR.

-

Cause: Residual imidazole.

-

Solution: The wash step with 1N HCl is critical. Imidazole (

~7) is easily protonated and washed away, whereas the urea product is neutral.

-

-

Issue: Lower Isotopic Enrichment.

-

Cause: Unlike

, the imidazole reagent is hygroscopic. If stored improperly, hydrolysis can occur, though it usually leads to decomposition rather than exchange. -

Solution: Store under inert atmosphere at 4°C.

-

References

-

Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012).[1] Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 77(22), 10362–10368.[1] Link

-

Grzyb, J. A., Shen, M., & Batey, R. A. (2005). Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides.[2] Tetrahedron, 61(30), 7153–7175.[2] Link

-

Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2] Organic Letters, 12(20), 4572–4575.[2] Link

-

CDN Isotopes. (n.d.). Product Specification: N-Methyl-d3-carbamoylimidazole.[3][][5][6][7] Link

Sources

- 1. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-甲氧基-N-甲基-1H-咪唑-1-羧酰胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Component: carbamoyl | Chemical Suppliers [chemical-suppliers.eu]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. cdnisotopes.com [cdnisotopes.com]

Cost-Benefit Analysis of N-Methyl-D3-carbamoylimidazole in Routine Testing: An Investment in Data Integrity

An In-Depth Guide for Senior Application Scientists

For researchers, scientists, and drug development professionals, the integrity of quantitative data is the bedrock of discovery and regulatory success. In liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an internal standard is one of the most critical decisions influencing the accuracy and reproducibility of results. This guide provides an in-depth cost-benefit analysis of using N-Methyl-D3-carbamoylimidazole, a stable isotope-labeled (SIL) internal standard, compared to its non-labeled analogs. We will move beyond the superficial sticker price to explore the profound scientific and economic implications of this choice in a routine testing environment.

The Foundational Principle: Why a Superior Internal Standard is Non-Negotiable

An ideal internal standard should be a near-perfect mimic of the analyte, experiencing identical variations throughout the analytical process—from extraction and handling to chromatographic separation and detection.[1] By adding a known quantity of the internal standard to every sample, we can calculate a response ratio (analyte/internal standard). This ratio normalizes the data, effectively canceling out variability and leading to a more accurate and precise quantification of the analyte.[2][3]

N-Methyl-D3-carbamoylimidazole serves as the deuterated analog for its corresponding non-labeled compound. The replacement of three hydrogen atoms with deuterium results in a compound that is chemically almost identical but has a distinct mass, making it the gold standard for quantification.[1][4]

Performance Under the Microscope: SIL vs. Non-Labeled Analogues

The most significant challenge in LC-MS, especially with complex biological matrices like plasma or urine, is the "matrix effect".[2] This phenomenon, caused by co-eluting compounds from the sample, can unpredictably suppress or enhance the analyte's signal at the mass spectrometer's ion source, leading to erroneous results.[2][5] Deuterated internal standards are the most effective tool to combat these effects.[2] Because they co-elute and share near-identical physicochemical properties with the analyte, they experience the same matrix effects.[1] This normalization is something a structurally similar, non-labeled internal standard simply cannot achieve with the same degree of reliability.

A study evaluating internal standards for the drug lapatinib in cancer patient plasma found that while both non-isotope and isotope-labeled methods worked in pooled plasma, only the stable isotope-labeled internal standard could correct for the interindividual variability in recovery from different patient samples.[6]

Table 1: Comparative Performance Characteristics

| Feature | N-Methyl-D3-carbamoylimidazole (SIL-IS) | Structural Analogue (Non-Labeled IS) |

| Accuracy & Precision | Excellent; corrects for matrix and recovery variations.[7] | Variable; prone to differential recovery and matrix effects.[6] |

| Matrix Effect Compensation | Superior; co-elutes and experiences identical ion suppression/enhancement.[2][5] | Poor; different chemical nature leads to different matrix effects.[8] |

| Chromatographic Behavior | Nearly identical retention time to the analyte.[3] | Different retention time, may not correct for time-specific matrix effects.[9] |

| Extraction Recovery | Compensates for losses during sample preparation.[5] | May have different extraction efficiency, leading to inaccurate correction.[10] |

| Confidence in Data | High; considered the "gold standard" for regulatory submissions.[4] | Moderate to Low; may require more extensive validation and justification.[11] |

The Economic Equation: Uncovering the True Cost

Focusing solely on the procurement cost of the internal standard is a critical financial misstep. The true cost of an assay is a sum of its parts, including labor, instrument time, and the significant financial impact of failed runs and questionable data.

-

Cost of Re-analysis: A single analytical batch that fails due to poor internal standard performance can negate any initial cost savings. This includes the cost of reagents, instrument time, and the technician's time to re-prepare and re-run samples.

-

Method Development Time: Methods using structural analogues often require more extensive validation to prove they can adequately control for variability.[11] This translates to longer development timelines and increased labor costs.

-

Data Integrity & Regulatory Risk: In pharmaceutical and clinical settings, inaccurate data can lead to catastrophic consequences, including the rejection of regulatory filings or the invalidation of a clinical study. The cost of a SIL-IS is infinitesimal compared to these risks.

The workflow below illustrates the potential downstream costs associated with choosing a less reliable internal standard.

Caption: Workflow comparison showing the risk of costly rework when using a non-optimal internal standard.

Experimental Protocol: Implementation of N-Methyl-D3-carbamoylimidazole

This protocol provides a robust framework for the use of N-Methyl-D3-carbamoylimidazole in a quantitative LC-MS/MS assay.

1. Reagent Preparation:

- Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of the non-labeled analyte standard. Dissolve in an appropriate solvent (e.g., Methanol) to a final volume of 1 mL.

- Internal Standard Stock (1 mg/mL): Prepare N-Methyl-D3-carbamoylimidazole identically to the analyte stock.

- Working IS Solution (e.g., 50 ng/mL): Create an intermediate dilution of the IS stock. Then, perform a final dilution in the sample reconstitution solvent to the desired working concentration. This concentration should yield a strong, stable signal in the mass spectrometer.

2. Calibration Curve and Quality Control (QC) Preparation:

- Prepare a serial dilution of the Analyte Stock to create calibration standards spanning the expected concentration range of the unknown samples (e.g., 1-1000 ng/mL).

- Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analyte standard to ensure objectivity.

3. Sample Preparation (Protein Precipitation Example):

- Aliquot 50 µL of each standard, QC, and unknown sample (e.g., plasma) into a 96-well plate.

- Add 200 µL of the Working IS Solution (prepared in Acetonitrile with 1% Formic Acid) to every well. The IS addition and protein precipitation occur in a single step.

- Vortex the plate for 2 minutes to ensure complete protein precipitation.

- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis:

- Chromatography: Use a column and mobile phase that achieves baseline separation of the analyte from any significant matrix interferences. The analyte and N-Methyl-D3-carbamoylimidazole should co-elute.

- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize at least two MRM transitions for both the analyte and the deuterated internal standard to ensure specificity.

5. Data Quantification:

- For every injection, calculate the peak area ratio of the analyte to the internal standard.

- Generate a linear regression calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

prep [label="Sample Preparation | {

Add Sample (Unknown, Cal, QC) |

Spike with N-Methyl-D3-carbamoylimidazole |

Extract / Precipitate}"

];

lcms [label="LC-MS/MS Analysis | {

Chromatographic Co-elution |

MRM Detection of Analyte & IS}"

];

data [label="Data Processing | {

Integrate Peak Areas |

Calculate Ratio (Analyte / IS)}"

];

quant [label="Quantification | {

Plot Calibration Curve |

Interpolate Unknown Concentration}"

];

prep:f2 -> lcms:f0;

lcms:f1 -> data:f0;

data:f1 -> quant:f0;

quant:f1 -> result [label="Final Validated Result", fontcolor="#202124"];

result [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

}

Caption: Logical flow of a robust quantitative assay using a stable isotope-labeled internal standard.

Conclusion

References

- Unveiling the Advantages of Deuterated Standards in Mass Spectrometry. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhuOMTzk8iYEUJqnxUcC9AEoiOGMsr0B2TwYZLWPu6P5j1zmePh9jZkJJdxg-oBSnkDjDCpOcVxgBecufPnYAEJxSDUhaH6FXAnR4-w5FpCAxk04iQsh_KU9qiKWUUNHKafvpu_Po4D3c1RVJDg8CRcorQ0BZm4rjbWzr5wV0XYEkrcmZOO05juvuAYDRSDT6xT4Wz6Wbo5g_p0cNisJZItnjSgegb-L6pvHJe9Ex9l7QN_Zw=]

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf-RAygYv-ZMyz6YuXv13i8gmYoy128Y5CrxEmu-9NaJbdt03eY__64RrHfGrOa4J8-wLf463AodnQXow8nUJBtpdaq053BP-Yw7d2bWxsVM-SMkPdtkU5p2YnIPxMbeeXJGnp9Cjk3rBdcq3-MeifMYPw2E7v30VpoB12JiGfHFmJAoqLgXU6lLRr1cGIjtHap2-d1Sd1tquee4WcAEVZA7jFAGnwdgqa5KLMhswLo-edieVaErkbe7h1BPWpOO2PhnhJe-s=]

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [https://vertexaisearch.cloud.google.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj_2k8ekLwS1Er7UJxozude5xuM_I2QBD_nvpcurAXYd_HxFN3uow8Bq3bD0AGqKMsRSiOabEw6zBw3aMxxBYHdY4ssD7ULMG_ah3c1Lcb5_giiki4VAigaMxzT4xsY6gjDoq5ByKoDTEBkuNyUE8A]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_T3ZpsqiHG8TYh8vv2nspL7SnpwUXGcVXelSqbrvVRoEg7bDVV5J9OFK1w1OxURSB-ay5U-gqjX2EARXb2xrMRdNyNtI_nlKy8sDXHc0ApVCCDxkUfzqvU2QTKtSJzD6arwzZYsfmD7G7SAnaIp2Njo8MCE0lhZvvxJIk-m-n7c2MGXKwHpO4jj0p2Vj_Yw0V7fAlbY0vygbINQ==]

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi-UYwGk_0RHb4mh5FFfb4yhIMJtRnPoWtqDro0OTztoO49Fxu0fT3u6v6xFgMil61US41F927o3g1BJqPkJRc16ps3RkKk54GGPGD1M-RIDIp3SECxeAQkGq_e8OCuVVeL1Bh-nxJuYc4ZEE=]

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIfitBEMa_yAat8lZ2z-7VWdLuX_TthOuwYJR0WO3OMh8Pn-95fNpz9p5WPWa2CBmi8Erl8WNdio_1WM7HCoeEUlGmMDa1Vp81aI5d382DFfqh8-WHVCcRdIomk_QXOh2X5V4bQqxDIKElmtcIKSNCSlAvSpj5O3mL0Z1yPQuFCEf1dxQ5AQJOQ4SDxe9ArmJ2ZavaBmUjrsLbo_RPN1UfZrib7jWtDvZQpv7LgcOue6Wv0-MPV5VMPaJLR8aNt1aAWYwzk42TqLVHFPtviis1WOveJOmRTXcgslH8sSE5GuEt4Y9mI_7dDEOauwnSklNtKO8pSw==]

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necess. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlkj_DgS1d8-19OV7Wwu2YwFJcq9G0jIryr7nQul6oEp-2yZe26w2EsgBaEl4YDjEw4tskDwcs07bkf07Fem0ovmB6A-fbiTVZgsc6rF3IWnLTSgtodsE7J0AETyfgtXDydAKB9QB4e9Xg7HEDJQfYR-fruhgAIA8KfiEGKXAQcAhqpp-NG5OekC-QlT7vWwUo5Qlc]

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6wB3axW77VJTgX0UjCICaXodA2oNIHIVEMReWr9LUhpt_e76h5ilBkdaEUnih-B8AcuQS3zol4YMwPhRCX0IoKeFaRmVqkmxVW6rwvSUyCJjAPH0nsjMB3q3fNl_dd73DsdKOo1oYaEbxqOuxoOVRJNHi7OTdfEHHXTCeiryMfm0AHgFtcD4xzxu2HrzQU2rWuqdB351p8dJDQ24zIwIK-pl2QG1ngVLNtHp1besYTMqcNDjoG2QVBw09DEMr-RKIBWzk4ELnZ4kx_1pJ3JzBI6rcLwJeVLi4UKGCx_UQTMWx8FLicPUdBmIqCxw_U7Lf]

- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErsV2t-IG0SP8ZzPcsyehri8iEdwvYCud7Byclww2uNLg8gEpZFT5SsS5HkeOU9Avt755RzaYjMqGuz_JimC5ZCZmSHZGxY6OpGLEdGhHdyrB4mTZKvYTDzzLCMqJwv4rZja8D5UWZC7r790rFpvHx-RHxG8zB]

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbxV-F8xgCAablBDe5p4aCtbTKNE7P32ogCnMsGZMPkOSrR9-6m_wkY1SHij3vyE-itzjWU5YEf69FGkpdNzLH_J6cPDejAgblIV_sYY7ntzWx4L-q-yEZz7z-3EW8Uka1ophB]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. waters.com [waters.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal Procedures: N-Methyl-D3-carbamoylimidazole

Executive Summary

N-Methyl-D3-carbamoylimidazole (CAS: Analogous to non-deuterated 13958-03-7) is a high-value, moisture-sensitive electrophilic reagent used primarily for introducing isotopically labeled methyl-carbamoyl motifs.

Crucial Safety Directive: Do not dispose of this compound directly into aqueous waste streams or standard organic waste drums without prior quenching. The compound hydrolyzes rapidly upon contact with moisture, releasing Carbon Dioxide (CO₂) and Methylamine-D3 . In a closed waste container, this gas evolution can cause catastrophic vessel over-pressurization and rupture.

This guide outlines the Controlled Quenching Protocol (CQP) required to convert the reactive reagent into a stable, non-hazardous neutral waste stream.

Chemical Risk Assessment & Mechanism

To handle this chemical safely, one must understand the causality of its reactivity. N-Methyl-D3-carbamoylimidazole is an acyl imidazole. The imidazole ring acts as a leaving group, making the carbonyl highly susceptible to nucleophilic attack.[1]

The Hydrolysis Hazard

When exposed to water (in waste drums or humidity), the following cascade occurs:

-

Hydrolysis: Water attacks the carbonyl, displacing imidazole.

-

Decarboxylation: The intermediate (N-methyl-D3-carbamic acid) is unstable and spontaneously decomposes.

-

Release:

-

Gas: CO₂ (Pressure hazard).

-

Base: Methylamine-D3 (Volatile, toxic, corrosive base).

-

Base: Imidazole (Corrosive solid).

-

Reaction Equation:

Operational Protocol: Controlled Quenching

Goal: Passively degrade the active reagent in a controlled environment (Fume Hood) before transfer to waste storage.

Required PPE

| Category | Specification |

| Eye Protection | Chemical Splash Goggles (Face shield recommended for >5g quantities). |

| Hand Protection | Nitrile gloves (Double gloving recommended; 4 mil minimum). |

| Respiratory | Work strictly within a certified Fume Hood (Methylamine gas is toxic). |

| Body | Lab coat (Flame resistant preferred due to solvent use). |

Step-by-Step Quenching Workflow

Prerequisites:

-

Perform all steps in a functioning fume hood.

-

Ensure no open flames (if using flammable solvents like IPA).

-

Vessel: Use a wide-mouth beaker (never a narrow-neck flask) to prevent foam-over.

Phase 1: Solubilization & Setup

-